Cyclohexyl acrylate

Catalog No.
S793570
CAS No.
3066-71-5
M.F
C9H14O2
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexyl acrylate

CAS Number

3066-71-5

Product Name

Cyclohexyl acrylate

IUPAC Name

cyclohexyl prop-2-enoate

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C9H14O2/c1-2-9(10)11-8-6-4-3-5-7-8/h2,8H,1,3-7H2

InChI Key

KBLWLMPSVYBVDK-UHFFFAOYSA-N

SMILES

C=CC(=O)OC1CCCCC1

Canonical SMILES

C=CC(=O)OC1CCCCC1

Polymer Synthesis and Material Science

  • Monomer for Polymerization: CHA acts as a readily polymerizable monomer thanks to its reactive acrylic group. Researchers utilize it in radical polymerization processes to synthesize various homopolymers and copolymers with tailored properties [1]. These polymers possess valuable characteristics like good adhesion, flexibility, and chemical resistance, making them suitable for applications in electronics, coatings, and drug delivery systems [, ].
  • Controlled Polymerization Techniques: CHA proves particularly beneficial in controlled polymerization techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization. This allows researchers to precisely control the polymer's architecture (chain length, dispersity) and functionality, leading to materials with specific properties for advanced applications [4, ].

Biomedical Research

  • Biocompatible Scaffolding: CHA plays a role in developing biocompatible scaffolds for tissue engineering. By incorporating CHA into polymer blends, researchers create scaffolds with improved mechanical properties and cell adhesion, facilitating the growth and organization of various cell types for tissue regeneration [].
  • Drug Delivery Systems: CHA's participation in the synthesis of biodegradable polymers paves the way for the development of novel drug delivery systems. These polymers degrade over time, releasing the encapsulated drug in a controlled manner, offering potential for targeted and sustained drug delivery strategies [].

Other Research Applications

  • Phase Behavior Studies: CHA finds application in studying the phase behavior of complex mixtures. Researchers utilize it to understand the interactions between different polymers and solvents, leading to insights into material stability and formulation optimization [].

Cyclohexyl acrylate is an organic compound with the molecular formula C₉H₁₄O₂, characterized by a cyclohexyl group attached to an acrylate moiety. It appears as a colorless liquid with a distinctive odor and is known for its versatility in various chemical applications. The compound is utilized primarily as a monomer in polymer synthesis due to its ability to undergo free radical polymerization, forming polymers that exhibit desirable mechanical properties and thermal stability .

  • Flammability: Flammable liquid with a flash point of 64 °C [].
  • Skin Irritation: Can cause skin irritation and allergic reactions upon contact.
  • Inhalation Hazard: Inhalation of vapors may irritate the respiratory tract.
  • Eyes: May cause eye irritation.
, primarily involving polymerization. Notable reactions include:

  • Free Radical Polymerization: Cyclohexyl acrylate can polymerize when exposed to heat or initiators, forming poly(cyclohexyl acrylate), which is used in coatings and adhesives.
  • Esterification: It can be synthesized through the esterification reaction between acrylic acid and cyclohexanol, typically facilitated by acid catalysts .
  • Michael Addition: This compound can also participate in Michael addition reactions, where it acts as an electrophile reacting with nucleophiles.

Cyclohexyl acrylate can be synthesized through various methods:

  • Esterification Reaction: The most common method involves the reaction of acrylic acid with cyclohexanol. This process typically requires an acid catalyst to facilitate the reaction:
    Acrylic Acid+CyclohexanolCyclohexyl Acrylate+Water\text{Acrylic Acid}+\text{Cyclohexanol}\rightarrow \text{Cyclohexyl Acrylate}+\text{Water}
  • Cation Exchange Resin Catalysis: Another method employs cation exchange resins as catalysts for the esterification process, offering a more environmentally friendly approach by eliminating the need for traditional acid catalysts .
  • Radiolysis Initiated Polymerization: Cyclohexyl acrylate can also be synthesized through radiolysis techniques, where high-energy radiation induces polymerization, creating reactive radicals that initiate the formation of polymers .

Cyclohexyl acrylate finds numerous applications across different industries:

  • Polymer Production: It serves as a monomer in the production of various polymers used in coatings, adhesives, and sealants.
  • Textile Industry: Employed in textile treatments to enhance durability and water resistance.
  • Cosmetics and Personal Care Products: Used in formulations for its film-forming properties.
  • Chemical Intermediate: Acts as a building block for synthesizing other chemical compounds.

Research on interaction studies involving cyclohexyl acrylate primarily focuses on its reactivity with other chemicals during polymerization processes. Studies have shown that it can interact with various initiators and co-monomers, influencing the properties of the resulting polymers. Understanding these interactions is crucial for optimizing formulations in industrial applications .

Cyclohexyl acrylate shares structural similarities with several other acrylates but exhibits unique properties that differentiate it from them. Here are some similar compounds:

Compound NameMolecular FormulaUnique Features
Ethyl AcrylateC₆H₈O₂Lower viscosity; commonly used in coatings
Butyl AcrylateC₈H₁₄O₂Higher flexibility and lower glass transition temperature
Methyl AcrylateC₄H₆O₂More reactive; used extensively in adhesives

Uniqueness of Cyclohexyl Acrylate:

  • Cyclohexyl acrylate offers enhanced thermal stability and mechanical properties compared to smaller alkyl acrylates.
  • Its larger cyclohexane ring contributes to unique physical properties such as lower volatility and improved solubility in certain solvents.

XLogP3

2.5

LogP

2.8 (LogP)

UNII

25B347Q26U

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

3066-71-5

Wikipedia

Cyclohexyl acrylate

General Manufacturing Information

2-Propenoic acid, cyclohexyl ester: ACTIVE

Dates

Modify: 2023-08-15

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